5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride: is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . It is also known by its IUPAC name, 3-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same key steps: formation of the pyrazole ring followed by conversion to the hydrochloride salt. Reaction conditions are optimized for yield and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other useful compounds .
Biology: In biological research, this compound is used in the study of enzyme inhibition and receptor binding. It helps in understanding the interactions between small molecules and biological targets .
Medicine: Its structure allows for modifications that can lead to the discovery of drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-methylphenylhydrazine: A precursor in the synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride.
Ethyl acetoacetate: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired .
Properties
IUPAC Name |
5-(3-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFZOAIBHVNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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